

Corylin inhibition of homologous recombination repair

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Compound Focus: Corylin

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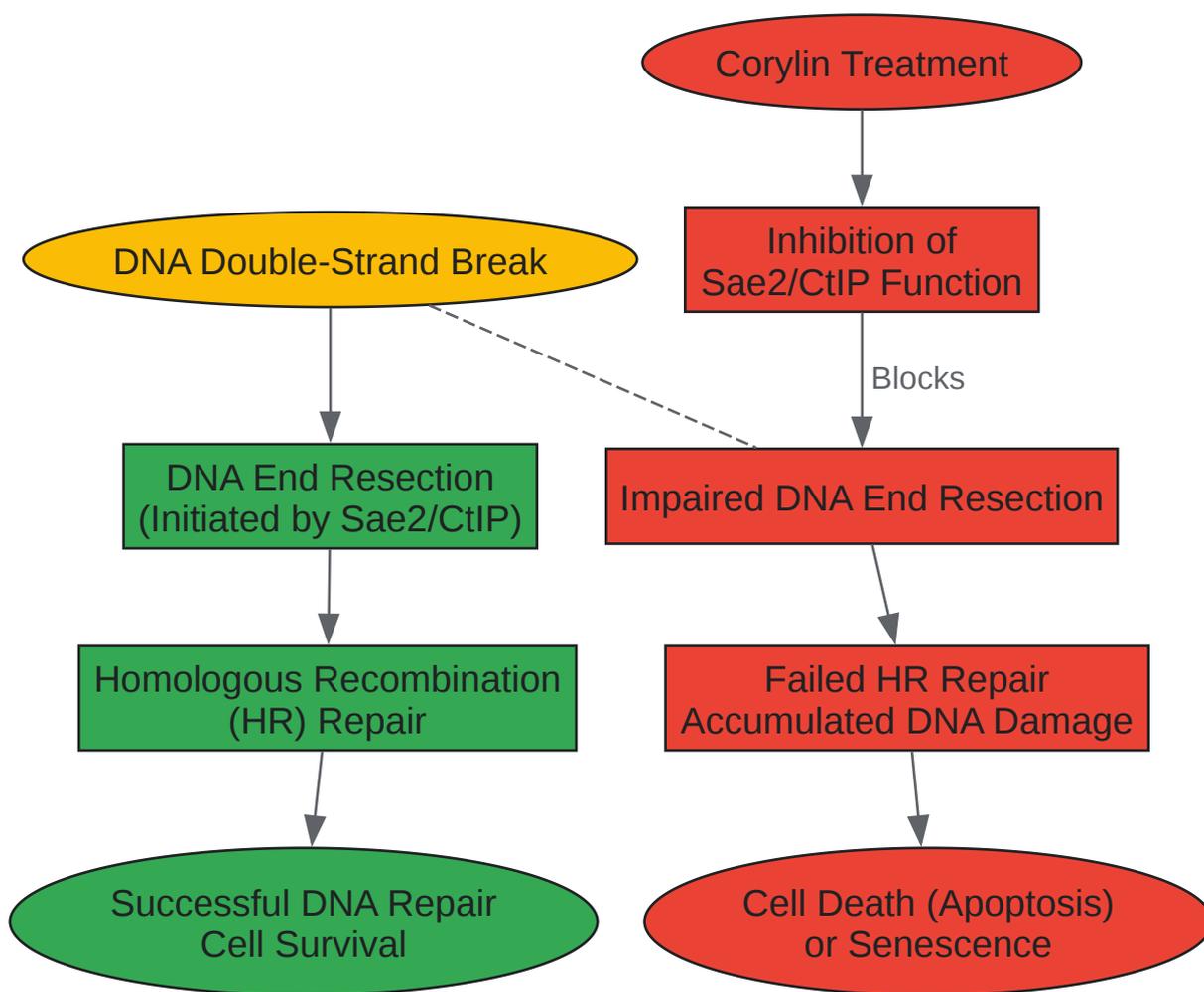
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Molecular Mechanism of Action

Q: What is the core mechanism by which corylin inhibits homologous recombination? **A: Corylin** disrupts a critical early step in the HR repair pathway. The primary molecular target identified in recent studies is the **Sae2/CtIP protein** [1] [2]. CtIP (and its yeast homolog Sae2) is essential for initiating DNA end resection, the first step in HR. By inhibiting this protein, **corylin** prevents the efficient repair of DNA double-strand breaks, leading to increased sensitivity to DNA-damaging agents.

The diagram below illustrates this mechanism and its cellular consequences:



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Summary of Key Experimental Findings

The table below consolidates quantitative data on **corylin**'s effects across various experimental models.

Experimental Model	Key Finding	Observed Effect/Outcome	Citation
Yeast Models	Increased DNA damage sensitivity	Sensitivity via Sae2-dependent pathway; impaired Mec1-Ddc2, Rad53-p, and γ-H2A activation [1] [2]	

Experimental Model	Key Finding	Observed Effect/Outcome	Citation
Breast Cancer Cells (in vitro)	Increased apoptosis & reduced proliferation with Doxorubicin	Inhibition of CtIP; enhanced efficacy of Doxorubicin treatment [1] [2]	
Breast Cancer (in vivo Xenograft)	Reduced tumor growth	Significant reduction in tumor growth when combined with Doxorubicin [1] [2]	
Hepatocellular Carcinoma (HCC) Cells	Increased chemo/radiosensitivity	IC ₅₀ : ~10-30 μM (cell viability); Induced lncRNA RAD51-AS1, leading to reduced RAD51 protein and impaired HR [3] [4]	
HCC (in vivo)	Enhanced chemotherapeutic efficacy	Corylin + Etoposide (VP16) significantly increased tumor growth inhibition vs. Etoposide alone [3] [4]	
Colorectal Cancer (CRC) Cells	Inhibited cell viability & migration	IC ₅₀ : ~38-43 μM (cell viability); Targeting of STAT3 signaling pathway [5]	

Detailed Experimental Protocols

Protocol 1: Assessing HR Inhibition Using a Reporter Assay

This protocol is adapted from studies in hepatocellular carcinoma (HCC) cells [3] [4].

- **Principle:** Measures the ability of a cell to perform HR to repair a specific, induced DNA double-strand break, often using a GFP-based readout.
- **Key Reagents:**
 - HR Reporter Cell Line (e.g., DR-GFP, U2OS)
 - I-SceI endonuclease expression vector (to induce DSB)
 - **Corylin** (dissolved in DMSO)
 - Appropriate controls: Vehicle (DMSO) control, positive control for HR inhibition.
- **Procedure:**

- **Cell Seeding & Transfection:** Seed HR reporter cells in appropriate culture dishes. Transfect with the I-SceI expression plasmid to induce a single DSB within the reporter construct.
- **Corylin Treatment:** Treat cells with **corylin** (e.g., 10-30 μM) or vehicle control shortly after transfection.
- **Incubation & Analysis:** Incubate cells for 48-72 hours to allow for repair.
- **Flow Cytometry:** Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which indicates successful HR repair.
- **Expected Outcome:** **Corylin**-treated cells will show a **significant reduction in the percentage of GFP-positive cells** compared to the vehicle control, confirming functional HR inhibition [3] [4].

Protocol 2: Evaluating Chemosensitization In Vitro

This protocol is standard for measuring the synergistic effect of **corylin** with chemotherapeutic agents [1] [3] [4].

- **Principle:** To determine if **corylin** enhances the cytotoxic effect of a DNA-damaging chemotherapeutic agent.
- **Key Reagents:**
 - Cancer cell line of interest (e.g., HepG2, Huh7, MCF-7)
 - DNA-damaging agent (e.g., Doxorubicin, Etoposide/VP16)
 - **Corylin** (dissolved in DMSO)
 - Cell viability assay kit (e.g., MTT, SRB)
 - Apoptosis detection kit (e.g., Annexin V/PI staining)
- **Procedure:**
 - **Cell Seeding & Treatment:** Seed cells in 96-well plates or culture dishes.
 - **Combination Treatment:** Treat cells with:
 - Vehicle control (DMSO)
 - Chemotherapeutic agent alone (e.g., various doses of Doxorubicin)
 - **Corylin** alone (e.g., at or below its IC_{50})
 - Combination of **corylin** and chemotherapeutic agent.
 - **Incubation:** Incubate for 48-72 hours.
 - **Analysis:**
 - **Viability:** Perform MTT/SRB assay to measure cell viability. Calculate combination indices to confirm synergy.
 - **Apoptosis:** Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells.
- **Expected Outcome:** The **combination of corylin and the chemotherapeutic agent will show significantly greater reduction in cell viability and increase in apoptosis** compared to either treatment alone [1] [3] [4].

Troubleshooting Common Experimental Issues

Problem: Low or Inconsistent Sensitization Effect in Combination Therapy

- **Potential Cause 1: Incorrect dosing or timing.** The concentration of **corylin** or the DNA-damaging agent may be suboptimal, or the treatment schedules may not align.
- **Solution:**
 - Perform a dose-matrix experiment to find the optimal combination ratio. Use **corylin** at concentrations that partially inhibit HR but are not highly cytotoxic alone (e.g., 5-20 μM for many cell lines) [3] [4].
 - Test pre-treatment with **corylin** (e.g., 2-6 hours) before adding the chemotherapeutic agent to ensure the HR pathway is inhibited when the DNA damage occurs.
- **Potential Cause 2: Cell line-specific resistance or alternative repair pathway activity.**
 - **Solution:** Verify that your cell line has a functional HR pathway. Consider using a positive control (e.g., a known HR inhibitor). You could also knock down key HR genes (e.g., RAD51) as a comparator to confirm the mechanism [3].

Problem: High Cytotoxicity from Corylin Alone in Pilot Experiments

- **Potential Cause: Corylin concentration is too high.**
- **Solution:**
 - Establish a full dose-response curve for **corylin** alone in your specific cell line to determine its accurate IC_{50} and IC_{10} - IC_{25} .
 - For combination/sensitization experiments, **use corylin at concentrations well below its IC_{50}** (e.g., at the IC_{20} - IC_{30}) to avoid overwhelming standalone toxicity and to unmask the synergistic effect [5] [3].

Problem: Difficulty in Confirming Target Engagement (CtIP Inhibition)

- **Potential Cause: Lack of a direct, simple assay to measure CtIP activity.**
- **Solution:** Use downstream phenotypic readouts as strong indirect evidence:
 - **Immunofluorescence for γ -H2AX:** **Corylin** treatment in combination with DNA damage should result in **persistently elevated levels of γ -H2AX foci**, indicating failure to resolve DNA breaks [1].
 - **Western Blot for RAD51:** Monitor RAD51 protein levels and the formation of RAD51 foci at damage sites. Successful CtIP/HR inhibition by **corylin** should lead to **reduced RAD51 foci formation** [3] [4].
 - **Comet Assay:** Perform alkaline or neutral comet assays after inducing DNA damage. **Corylin**-treated cells should exhibit **increased comet tail moments for a longer duration**, indicating impaired DNA repair [3] [4].

Research Applications & Future Directions

Corylin's primary research application is as a **sensitizing agent** to investigate the HR repair pathway and to enhance the efficacy of established cancer therapies.

- **Key Applications:**

- **Chemo- and Radiosensitization:** Studying combination therapies for cancers known to rely on efficient HR [1] [3] [4].
- **Mechanistic Studies of HR:** Used as a tool compound to probe the early stages of DNA end resection and the role of CtIP [1] [2].
- **Overcoming Drug Resistance:** Research into whether **corylin** can re-sensitize tumors that have developed resistance to DNA-damaging agents.

- **Important Considerations for Future Work:**

- **Specificity:** While CtIP is a key target, further research is needed to fully elucidate the specificity of **corylin** and its potential off-target effects.
- **Delivery & Pharmacokinetics:** For in vivo translation, optimizing the formulation and delivery of **corylin** to tumor sites is a critical area of development.

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References

1. Increasing DNA damage sensitivity through corylin -mediated inhibition... [pubmed.ncbi.nlm.nih.gov]
2. Increasing DNA damage sensitivity through corylin- ... [sciencedirect.com]
3. Corylin increases the sensitivity of hepatocellular ... [nature.com]
4. Corylin increases the sensitivity of hepatocellular ... [pmc.ncbi.nlm.nih.gov]
5. Effect of the isoflavone corylin from cullen corylifolium on ... [sciencedirect.com]

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